
ent-Tedizolidphosphat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ent-Tedizolid Phosphate: is a next-generation oxazolidinone antibiotic. It is a prodrug that is converted in vivo to its active form, tedizolid, by phosphatases. This compound is particularly effective against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus species .
Wissenschaftliche Forschungsanwendungen
Treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSIs)
Ent-tedizolid phosphate is primarily used for treating ABSSSIs caused by susceptible Gram-positive microorganisms. The FDA has approved its use in adults and adolescents aged 12 years and older. The recommended dosage is 200 mg administered once daily for six days, either orally or via intravenous infusion .
Efficacy Studies:
- A Phase 3 clinical trial demonstrated that ent-tedizolid phosphate was non-inferior to linezolid in treating ABSSSIs, with clinical success rates of 86.8% compared to 88.9% for linezolid .
- Real-world evidence supports its effectiveness in complex cases where patients had severe infections unresponsive to first-line treatments .
Study Type | Efficacy Rate | Treatment Duration | Patient Population |
---|---|---|---|
Phase 3 Trial | 86.8% (ent-tedizolid) vs 88.9% (linezolid) | 6 days | Adults with ABSSSIs |
Real-World Evidence | Clinical improvement within 72 hours | 7-14 days | Patients with severe ABSSSIs |
Treatment of Resistant Infections
Ent-tedizolid phosphate has shown promise in treating infections caused by resistant strains, including:
- MRSA: Effective against both methicillin-susceptible and methicillin-resistant strains.
- Enterococcus faecalis: Demonstrated efficacy against vancomycin-resistant Enterococcus faecalis in some studies .
Case Studies:
- In a report involving patients with severe cellulitis and surgical site infections, ent-tedizolid phosphate led to significant clinical improvement within three days in cases previously unresponsive to other antibiotics .
- A cohort study indicated that prolonged therapy (up to 28 days) was well tolerated, with an overall clinical success rate of approximately 81.3% .
Safety and Tolerability
Ent-tedizolid phosphate has a favorable safety profile compared to traditional treatments like linezolid. Reports indicate:
- Lower incidence of gastrointestinal adverse events.
- Fewer hematological abnormalities, particularly thrombocytopenia .
Adverse Event | Ent-Tedizolid Phosphate (%) | Linezolid (%) |
---|---|---|
Thrombocytopenia | 3.4% | 11.3% |
Gastrointestinal Events | 16.5% | 23.5% |
Wirkmechanismus
Target of Action
Tedizolid phosphate, an oxazolidinone class antibiotic, primarily targets Gram-positive bacteria . It is particularly effective against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium, and penicillin-resistant Streptococcus pneumoniae .
Mode of Action
Tedizolid phosphate inhibits bacterial protein synthesis . It is administered as a phosphate prodrug that is converted to tedizolid, the active moiety . The L3 and L4 ribosomal proteins, located proximally to the 23S rRNA, are the primary targets of tedizolid . Mutations in these proteins appear to disturb the interactions between oxazolidinones and the peptidyl transferase center (PTC), thereby inhibiting protein synthesis .
Biochemical Pathways
Tedizolid phosphate affects the protein synthesis pathway in bacteria. By binding to the 23S rRNA of the 50S subunit of the bacterial ribosome, it prevents the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process .
Pharmacokinetics
Tedizolid displays linear pharmacokinetics with good tissue penetration . It is administered as a phosphate prodrug that is converted to tedizolid, the circulating active moiety . Prior to excretion, the majority of tedizolid is converted to an inactive sulphate conjugate in the liver . This process is unlikely to involve the action of cytochrome P450-family enzymes . Tedizolid’s high bioavailability allows for once-daily dosing in both oral and intravenous forms .
Result of Action
The primary result of tedizolid’s action is the inhibition of bacterial protein synthesis, leading to the effective treatment of certain Gram-positive bacterial infections . Tedizolid has consistently shown potency advantages over linezolid against Gram-positive microorganisms, including those with reduced susceptibility to linezolid .
Action Environment
The efficacy and stability of tedizolid can be influenced by environmental factors such as the presence of drug-resistant bacteria. For instance, tedizolid is generally effective against multidrug-resistant Gram-positive bacteria . Its minimum inhibitory concentrations appear to be largely unaffected by the chloramphenicol–florfenicol resistance (cfr) gene, which has been implicated in a number of published linezolid-resistant organism outbreaks .
Biochemische Analyse
Biochemical Properties
ent-Tedizolid Phosphate interacts with bacterial ribosomes, specifically the 50S subunit, to inhibit protein synthesis . This interaction disrupts the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process .
Cellular Effects
ent-Tedizolid Phosphate has shown activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci . It also has activity against Mycobacterium spp and Nocardia spp . The drug’s impact on these bacteria can influence cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
ent-Tedizolid Phosphate is administered as a phosphate prodrug that is converted to tedizolid, the active moiety . It exerts its effects at the molecular level by binding to the bacterial 23S ribosomal RNA of the 50S subunit, which prevents the formation of a functional 70S initiation complex, essential for bacterial growth and reproduction .
Temporal Effects in Laboratory Settings
Prolonged therapy with ent-Tedizolid Phosphate (median, 188 days; interquartile range, 62–493 days) appeared to be well tolerated in patients . This suggests that the drug has good stability and does not degrade significantly over time.
Dosage Effects in Animal Models
The effects of ent-Tedizolid Phosphate in animal models have been observed to vary with different dosages
Metabolic Pathways
After administration, ent-Tedizolid Phosphate is converted to tedizolid, the active moiety . Prior to excretion, the majority of tedizolid is converted to an inactive sulphate conjugate in the liver . This metabolic process does not involve the action of cytochrome P450-family enzymes .
Transport and Distribution
The volume of distribution for tedizolid following a single intravenous dose of 200 mg is between 67 and 80 L . Tedizolid has been observed to penetrate the interstitial space of both adipose and skeletal muscle tissue and is also found in the epithelial lining fluid as well as in alveolar macrophages .
Subcellular Localization
The specific subcellular localization of ent-Tedizolid Phosphate is not clearly mentioned in the available literature. Given its mechanism of action, it can be inferred that it localizes to the bacterial ribosome within the cell where it exerts its antibacterial effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ent-Tedizolid Phosphate involves several steps. One method includes the reaction of 2-(2-methyl tetrazolium-5-base) pyridine-5-boric acid ester with R-3-(3-bromo-phenyl-4-fluoro)-2-oxo-5-oxazolidinyl methyl alcohol phosphoric acid ester in the presence of a palladium catalyst and potassium ethanoate in 1,4-dioxane at 110°C .
Industrial Production Methods: Industrial production of ent-Tedizolid Phosphate typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The compound is then formulated into tablets or intravenous vials for clinical use .
Analyse Chemischer Reaktionen
Types of Reactions: ent-Tedizolid Phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and photolytic degradation. It is stable under thermal and photolytic conditions but degrades significantly under oxidative and hydrolytic conditions .
Common Reagents and Conditions:
Hydrolysis: Neutral, acidic, and alkaline conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Photolysis: Exposure to UV light.
Major Products Formed: The major degradation product of ent-Tedizolid Phosphate is tedizolid, which retains antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Uniqueness: ent-Tedizolid Phosphate is unique due to its higher potency, lower required dosage, and reduced side effects compared to linezolid. It also shows activity against linezolid-resistant strains, making it a valuable addition to the antimicrobial arsenal .
Biologische Aktivität
ent-Tedizolid phosphate, a prodrug of tedizolid, is an oxazolidinone antibiotic primarily effective against Gram-positive bacteria. This article explores its biological activity, pharmacokinetics, mechanisms of action, and clinical efficacy, supported by data tables and relevant case studies.
Tedizolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 23S rRNA component of the 50S ribosomal subunit, specifically in the peptidyl transferase center (PTC). This binding alters the conformation of a conserved nucleotide, rendering the PTC non-functional for peptide bond formation, thus inhibiting the initiation of protein synthesis .
Pharmacokinetics
The pharmacokinetic profile of tedizolid demonstrates notable characteristics that enhance its therapeutic potential:
- Absorption : Tedizolid phosphate is rapidly converted to tedizolid upon administration. The absolute bioavailability exceeds 90%, with peak plasma concentrations (Cmax) achieved approximately 3 hours post-dose .
- Distribution : The volume of distribution ranges from 67 to 113 L, indicating extensive tissue penetration. Tedizolid shows significant binding to plasma proteins (70-90%), which is not affected by renal or hepatic impairment .
- Metabolism : Primarily metabolized in the liver through sulfate conjugation, tedizolid is excreted mainly as an inactive sulfate conjugate in urine and feces .
- Half-life : The half-life of tedizolid is approximately 12 hours, allowing for once-daily dosing .
In Vitro and In Vivo Efficacy
Tedizolid has demonstrated potent activity against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), enterococci, and streptococci. The minimum inhibitory concentration (MIC) values for tedizolid against these organisms are significantly lower than those for linezolid, highlighting its enhanced efficacy:
Pathogen | MIC Range (mcg/mL) |
---|---|
Vancomycin-susceptible E. faecalis | 0.5 - 1 |
Vancomycin-resistant E. faecalis | 0.5 - 1 |
Staphylococcus aureus | <0.5 - 1 |
Streptococcus pneumoniae | <0.5 - 1 |
Tedizolid exhibits bactericidal activity in vivo against certain isolates, particularly in mouse models of infection where it was more effective than linezolid .
Resistance Mechanisms
Resistance to tedizolid can occur through mutations in the 23S rRNA or ribosomal proteins L3 and L4. The cfr gene also confers resistance to multiple ribosome-targeting antibiotics, complicating treatment options for resistant strains .
Clinical Studies
A Phase 2 dose-ranging study evaluated tedizolid phosphate in patients with complicated skin and skin structure infections (cSSSIs). Results indicated that doses of 200 mg to 400 mg once daily were well-tolerated and effective compared to traditional therapies .
Case Study Example
In a clinical trial involving patients with cSSSIs caused by MRSA, tedizolid showed higher clinical success rates compared to linezolid, particularly in patients with neutropenia. This suggests that tedizolid's efficacy may be enhanced in the presence of neutrophils due to better intracellular accumulation and reactive oxygen species generation during phagocytosis .
Eigenschaften
CAS-Nummer |
1835340-19-6 |
---|---|
Molekularformel |
C17H16FN6O6P |
Molekulargewicht |
450.3 g/mol |
IUPAC-Name |
[(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C17H16FN6O6P/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28/h2-7,12H,8-9H2,1H3,(H2,26,27,28)/t12-/m0/s1 |
InChI-Schlüssel |
QCGUSIANLFXSGE-LBPRGKRZSA-N |
Isomerische SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@H](OC4=O)COP(=O)(O)O)F |
Kanonische SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)O)F |
Synonyme |
(5S)-3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-5-[(phosphonooxy)methyl]-2-oxazolidinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.